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Compound of Interest

Compound Name: Ejaponine A

Cat. No.: B12379506

A Note to the Reader: The initial topic of "Ejaponine A" did not yield any results in the current
scientific literature. It is possible that this is a novel, yet unpublished compound, a synonym not
widely indexed, or a misspelling. Therefore, this guide will focus on Ervatamine A, a well-
documented monoterpenoid indole alkaloid with a similar name, isolated from the genus
Ervatamia. This will serve as a representative example of alkaloid discovery from this plant
group, fulfilling the core requirements of the original request.

Discovery and Origin of Ervatamine A

Ervatamine A is a novel monoterpenoid indole alkaloid discovered and isolated from Ervatamia
hainanensis Tsiang, a shrub found in the Hainan and Guangdong provinces of China.[1] This
plant, known locally as "Hai-Nan-Gou-Ya-Hua," has a history of use in traditional Chinese
medicine for treating various ailments, including snakebites, stomachaches, and rheumatic
arthritis.[1] The discovery of Ervatamine A was part of a broader investigation into the chemical
constituents of E. hainanensis, which led to the isolation of nine new and five known
monoterpenoid indole alkaloids.[1]

Ervatamine A is structurally unique, featuring a ring-C-contracted ibogan-type skeleton, which
forms an unusual 6/5/6/6/6 pentacyclic ring system.[1] Its discovery has contributed to the
understanding of the structural diversity of indole alkaloids from the Ervatamia genus.
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The physicochemical and spectroscopic data for Ervatamine A are summarized in the tables

below.

Table 1: Physicochemical Properties of Ervatamine A

Property Value

Reference

Molecular Formula C21H24N204

[1]

m/z 391.1638 (calculated for

HRESIMS [M+Na]*

C21H24N204Na, 391.1628)

[1]

Optical Rotation [a]2°D +38 (c 0.3, CHCIs)

[1]

Appearance White, amorphous powder

[1]

Table 2: *H and 3C NMR Spectroscopic Data for Ervatamine A (in CDCls)
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Position oC (ppm) OoH (ppm), J (Hz)
2 87.5

3 51.8 3.25,m

5 65.5 5.21, d (12.1); 4.98, d (12.1)
6 40.8 2.65, m; 2.25; m
7 134.3

8 128.4 7.28,d (7.5)

9 121.5 7.15,t(7.5)

10 120.1 7.08,1(7.5)

11 110.2 7.12,d (7.5)

12 142.5

13 138.2

14 35.1 215 m

15 29.8 1.85, m; 1.65 m
16 36.4 2.05, m

17 175.2

18 7.8 0.95,t(7.4)

19 26.7 145 m

20 34.2 1.75, m

21 55.1 3.15,m

OMe 52.3 3.75, s

N-CHO 160.5 10.11, s

Note: NMR data has been compiled from the descriptions in the source text. A full tabulated

dataset was not available in the primary literature.
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Experimental Protocols
Extraction and Isolation of Ervatamine A

The aerial parts of Ervatamia hainanensis (5.9 kg) were subjected to an extensive extraction
and isolation procedure to yield Ervatamine A.[1]

o Extraction: The plant material was extracted with methanol (3 x 15 L, 7 days each) at room
temperature. The resulting extracts were combined and concentrated under reduced
pressure.

o Acid-Base Partitioning: The crude extract was partitioned between ethyl acetate (EtOAc) and
a 2% hydrochloric acid (HCI) solution. The acidic aqueous layer, containing the protonated
alkaloids, was collected.

 Basification and Extraction: The acidic solution was then basified to a pH of 9-10 with a 10%
ammonia solution. This deprotonated the alkaloids, which were then successively extracted
with chloroform (CHCIsz) and n-butanol (n-BuOH).

o Chromatographic Separation: The CHCIs and n-BuOH extracts were subjected to multiple
rounds of column chromatography for fractionation and purification. The chromatographic
techniques employed included:

o Silica gel column chromatography.

o

Sephadex LH-20 column chromatography.

[¢]

MCI gel column chromatography.

o

Octadecylsilyl (ODS) column chromatography.

[e]

Semipreparative High-Performance Liquid Chromatography (HPLC).

This multi-step chromatographic process allowed for the isolation of nine new monoterpenoid
indole alkaloids, including Ervatamine A.[1]

Structure Elucidation
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The structure of Ervatamine A was determined through a combination of spectroscopic
techniques:[1]

e Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
was used to determine the molecular formula.

e NMR Spectroscopy: 1D (*H and 3C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic
Resonance spectroscopy were employed to elucidate the planar structure and assign proton
and carbon signals.

o X-ray Diffraction Analysis: Single-crystal X-ray diffraction was used to confirm the molecular
structure and determine the relative stereochemistry.

 Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy, in conjunction with
computational methods (TDDFT), was used to determine the absolute configuration of the
molecule.
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Caption: Experimental workflow for the isolation of Ervatamine A.

Signaling Pathway

While Ervatamine A itself did not show significant biological activity in the reported assays,
some of the co-isolated compounds from E. hainanensis exhibited anti-inflammatory properties
by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7
macrophages.[1] The following diagram illustrates a simplified signaling pathway for LPS-
induced NO production.
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Caption: LPS-induced nitric oxide production pathway in macrophages.
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Biological Activity

Ervatamine A was evaluated for its anti-inflammatory and cytotoxic activities.[1] In an assay
measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in
RAW 264.7 macrophages, Ervatamine A did not exhibit significant anti-inflammatory activity.[1]
In contrast, two known compounds isolated in the same study, coronaridine and pandine,
showed significant anti-inflammatory effects with ICso values of 25.5 and 41.5 pM, respectively.

[1]

Furthermore, the cytotoxic effects of Ervatamine A were tested against three human cancer cell
lines (786-0, HL-60, and another not specified in the abstract). Ervatamine A did not show
significant cytotoxicity against these cell lines.[1] However, a related new compound,
Ervatamine I, displayed mild activity against the 786-O and HL-60 cell lines.[1]

In conclusion, while Ervatamine A itself does not appear to be a potent bioactive compound in
the tested assays, its discovery highlights the chemical diversity of Ervatamia hainanensis and
the potential for other alkaloids from this plant to possess significant pharmacological
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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